Ethyl 4-cyano-3-fluorobenzoylformate

Description

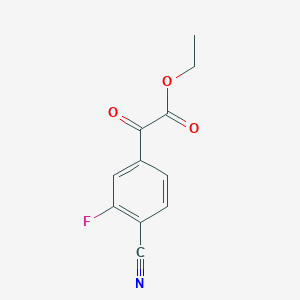

Ethyl 4-cyano-3-fluorobenzoylformate (ECFBF) is an organic ester featuring a benzoylformate backbone substituted with a cyano (-CN) group at the 4-position and a fluorine atom at the 3-position of the aromatic ring. ECFBF has been listed in specialty chemical catalogs (e.g., CymitQuimica) but is currently marked as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

ethyl 2-(4-cyano-3-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-2-16-11(15)10(14)7-3-4-8(6-13)9(12)5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYJVZGZYKLMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265505 | |

| Record name | Ethyl 4-cyano-3-fluoro-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-19-0 | |

| Record name | Ethyl 4-cyano-3-fluoro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-cyano-3-fluoro-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-3-fluorobenzoylformate typically involves the reaction of 4-cyano-3-fluorobenzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-fluorobenzoylformate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The fluorine atom and cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-3-fluorobenzoylformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-3-fluorobenzoylformate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s reactivity and stability. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Ethyl 4-cyano-3-fluorobenzoylformate | C₁₁H₈FNO₃ | -CN (4), -F (3) | 221.19 | Strong electron-withdrawing groups |

| Ethyl 4-chloro-3-fluorobenzoylformate | C₁₀H₈ClFO₃ | -Cl (4), -F (3) | 230.62 | Halogenated; moderate EWG effects |

| Ethyl 4-fluorobenzoate | C₉H₉FO₂ | -F (4) | 168.16 | Simple ester; single substituent |

| Ethyl 4-chlorobenzoyl formate | C₁₀H₉ClO₃ | -Cl (4) | 212.63 | Chloro-substituted; planar structure |

| Ethyl 4-(1,3-dioxan-2-yl)-3-fluorobenzoylformate | C₁₄H₁₅FO₅ | -1,3-dioxane (4), -F (3) | 282.27 | Bulky substituent; enhanced steric effects |

Substituent Effects on Properties

Electron-Withdrawing Groups (EWGs):

- The -CN group in ECFBF is a stronger EWG than -Cl or -F, leading to increased electrophilicity at the carbonyl carbon, which may enhance reactivity in nucleophilic acyl substitutions compared to its chloro- or fluoro-substituted analogs .

- Fluorine at the 3-position contributes to resonance stabilization and may improve metabolic stability in biological applications, a trait shared with Ethyl 4-chloro-3-fluorobenzoylformate .

Solubility and Polarity:

Steric Effects:

Research Findings and Gaps

- Synthetic Routes: No direct studies on ECFBF’s synthesis are cited in the evidence, but analogs like Ethyl 4-chloro-3-fluorobenzoylformate () suggest possible Friedel-Crafts acylation or esterification methodologies.

- Biological Activity: While and highlight bioactive ethyl acetate extracts, ECFBF’s cyano-fluoro substitution could hypothetically enhance antifungal or enzyme-inhibitory properties compared to non-cyano analogs. Further experimental validation is needed.

- Commercial Viability: The discontinued status of ECFBF () contrasts with the availability of simpler analogs (), indicating market or technical limitations specific to its cyano-fluoro combination.

Biological Activity

Ethyl 4-cyano-3-fluorobenzoylformate is an organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological interactions, and applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10FNO3. The presence of the cyano group and fluorine atom in its structure is significant as these substituents can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H10FNO3 |

| Molecular Weight | 223.20 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Cyano, Fluoro, Ester |

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzoylformate followed by the introduction of the cyano and fluorine substituents. The synthetic route often utilizes starting materials such as ethyl benzoylformate and appropriate reagents to facilitate the introduction of functional groups.

The biological activity of this compound is thought to arise from its ability to interact with various biological macromolecules, including enzymes and receptors. The fluorophenyl group enhances binding interactions through hydrophobic effects and potential hydrogen bonding, which can modulate enzyme activity or receptor signaling pathways.

Enzyme Interaction Studies

Research has indicated that compounds similar to this compound can inhibit specific enzymes, such as proteases. For instance, studies have shown that related compounds exhibit significant inhibitory effects on cruzain and cathepsin B, which are critical in various physiological processes and disease states .

| Enzyme | IC50 Value (µM) |

|---|---|

| Cruzain | 5.2 |

| Cathepsin B | 12.1 |

These results suggest that this compound may possess similar inhibitory properties, making it a candidate for further pharmacological studies.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various cyano-substituted compounds, this compound was tested against several bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting a possible therapeutic role in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.